

# Tracking Drug Delivery with NIR-II Probes: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NIR-2**

Cat. No.: **B573561**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fluorescence imaging in the second near-infrared (NIR-II) window (1000-1700 nm) has emerged as a powerful modality for *in vivo* tracking of drug delivery systems.<sup>[1]</sup> Compared to traditional visible and NIR-I (700-900 nm) imaging, NIR-II fluorescence imaging offers significant advantages, including deeper tissue penetration (up to several centimeters), reduced tissue autofluorescence, and lower light scattering, resulting in a higher signal-to-background ratio (SBR) and improved spatial resolution.<sup>[1][2]</sup> These characteristics make NIR-II probes invaluable tools for non-invasively monitoring the biodistribution, pharmacokinetics, and tumor-targeting efficiency of drug carriers in real-time.<sup>[3][4]</sup>

This document provides detailed application notes and experimental protocols for utilizing NIR-II probes to track drug delivery in preclinical research. It is intended to guide researchers, scientists, and drug development professionals in the design and execution of these studies.

## Core Concepts and Advantages of NIR-II Imaging for Drug Delivery

The enhanced capabilities of NIR-II imaging stem from the reduced interaction of long-wavelength photons with biological tissues. Key advantages include:

- Deep Tissue Penetration: NIR-II light can penetrate deeper into tissues, enabling the visualization of organs and tumors located far from the surface.[2]
- High Signal-to-Background Ratio (SBR): The minimal autofluorescence in the NIR-II window significantly improves the clarity of the signal from the probe, allowing for more sensitive detection.[1]
- Improved Spatial Resolution: Reduced photon scattering in the NIR-II region leads to sharper images and the ability to resolve finer details of the drug delivery vehicle's location. [5]
- Real-Time and Dynamic Imaging: The non-invasive nature of NIR-II imaging allows for longitudinal studies in the same animal, providing dynamic information on drug carrier accumulation and clearance over time.[6]

## Quantitative Data Summary

The following tables summarize key quantitative parameters of representative NIR-II probes used for drug delivery applications. This data is compiled from various research articles and is intended for comparative purposes.

Table 1: Optical Properties of Selected NIR-II Probes

| Probe Name         | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%)      | Reference |
|--------------------|----------------------------|--------------------------|------------------------|-----------|
| L897 nanoparticles | ~808                       | 897 (tail up to 1200)    | 5.8                    | [2]       |
| FD-1080            | ~1064                      | >1000                    | 0.31 (5.94 with FBS)   | [7]       |
| CD-950             | Chemiluminescent           | 950                      | 95.0 (CRET efficiency) | [8]       |
| ICG-RBCp           | ~808                       | >1000                    | Not Reported           | [2]       |

Table 2: Pharmacokinetic and Targeting Efficiency Data

| Probe/Drug<br>Carrier            | Animal<br>Model | Tumor<br>Model                     | Tumor-to-<br>Normal<br>Tissue<br>Ratio (T/N)  | Blood Half-<br>life (t <sub>1/2</sub> )         | Reference |
|----------------------------------|-----------------|------------------------------------|-----------------------------------------------|-------------------------------------------------|-----------|
| cRGD-<br>ZW800-PEG               | Mouse           | Lung Cancer                        | High (specific<br>values not<br>provided)     | Not Reported                                    |           |
| 2D5-<br>IRDye800CW               | Mouse           | Colorectal<br>Cancer<br>(HT29-Luc) | ~3.5 at 24h                                   | Not Reported                                    | [9]       |
| IR-BGP6                          | Mouse           | MC38                               | Not Reported                                  | Not Reported<br>(Renal<br>Excretion<br>Studied) | [10]      |
| Nanolatex<br>Particles<br>(20nm) | Mouse           | Not Specified                      | Correlated<br>with blood<br>residence<br>time | ~10 hours                                       | [11]      |

## Experimental Protocols

This section provides detailed protocols for key experiments involved in tracking drug delivery with NIR-II probes.

### Protocol 1: Synthesis of a Generic NIR-II Dye-Loaded Nanoparticle

This protocol describes a general method for encapsulating a hydrophobic NIR-II dye within a polymeric nanoparticle for *in vivo* drug delivery studies.

#### Materials:

- Hydrophobic NIR-II dye (e.g., a D-A-D structured small molecule)

- Biodegradable polymer (e.g., PLGA, PCL)
- Poly(ethylene glycol) (PEG)-lipid conjugate (e.g., DSPE-PEG2000)
- Chloroform or Dichloromethane
- Phosphate Buffered Saline (PBS), pH 7.4
- Dialysis membrane (MWCO 10 kDa)
- Probe sonicator
- Rotary evaporator

**Procedure:**

- Organic Phase Preparation: Dissolve the NIR-II dye (1 mg) and the biodegradable polymer (20 mg) in 2 mL of chloroform in a glass vial.
- Aqueous Phase Preparation: Dissolve the DSPE-PEG2000 (5 mg) in 10 mL of PBS.
- Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on ice. Sonicate for 5 minutes at 40% amplitude to form a nanoemulsion.
- Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at room temperature for 2 hours.
- Purification: Dialyze the nanoparticle suspension against PBS for 48 hours using a 10 kDa MWCO dialysis membrane to remove any free dye and unencapsulated materials. Change the PBS every 12 hours.
- Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the dye loading efficiency by measuring the absorbance of a lysed nanoparticle solution and comparing it to a standard curve of the free dye.

## Protocol 2: In Vivo NIR-II Imaging of Drug Delivery in a Mouse Tumor Model

This protocol outlines the procedure for real-time tracking of NIR-II probe-labeled drug carriers in a tumor-bearing mouse.

### Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- NIR-II probe-labeled drug carrier suspension in sterile PBS
- In vivo imaging system equipped for NIR-II fluorescence detection (e.g., with an InGaAs camera and appropriate filters)
- Anesthesia system (e.g., isoflurane)
- 27-gauge needle and syringe

### Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2-3% in oxygen). Place the mouse on the imaging stage and maintain anesthesia throughout the imaging session.
- Pre-injection Imaging: Acquire a baseline NIR-II fluorescence image of the mouse before injecting the probe to check for any background signal.
- Probe Administration: Intravenously inject the NIR-II probe-labeled drug carrier suspension (typically 100-200  $\mu$ L) into the tail vein of the mouse.
- Real-Time Imaging: Immediately after injection, begin acquiring a series of NIR-II fluorescence images at various time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24, 48 hours) to monitor the circulation, biodistribution, and tumor accumulation of the drug carriers. [9]
- Image Acquisition Parameters:

- Excitation: Use a laser with a wavelength appropriate for the specific NIR-II probe (e.g., 808 nm, 980 nm).
- Emission Filter: Use a long-pass filter to collect the NIR-II fluorescence signal (e.g., 1000 nm LP, 1100 nm LP).
- Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without saturation (typically 50-500 ms).

- Data Analysis:
  - Draw regions of interest (ROIs) around the tumor and major organs (e.g., liver, kidneys, spleen) in the acquired images.
  - Quantify the average fluorescence intensity within each ROI at each time point.
  - Calculate the tumor-to-normal tissue ratio (T/N) by dividing the average fluorescence intensity in the tumor ROI by that in a normal tissue ROI (e.g., muscle).
  - Plot the fluorescence intensity in the tumor and other organs over time to visualize the accumulation and clearance kinetics.

## Protocol 3: Ex Vivo Biodistribution and Pharmacokinetic Analysis

This protocol describes the procedures for quantifying the distribution of the NIR-II probe in different organs and for determining its pharmacokinetic profile.

### Materials:

- Mice previously injected with the NIR-II probe-labeled drug carrier
- Surgical tools for dissection
- Blood collection tubes (e.g., heparinized capillaries)
- Centrifuge

- NIR-II imaging system
- Analytical software for pharmacokinetic modeling

#### Procedure:

##### Ex Vivo Biodistribution:

- Euthanasia and Organ Harvest: At a predetermined time point after injection (e.g., 24 or 48 hours), euthanize the mouse.
- Organ Imaging: Carefully dissect the major organs (tumor, heart, liver, spleen, lungs, kidneys, and intestine) and arrange them for ex vivo NIR-II fluorescence imaging.
- Image Acquisition: Acquire NIR-II fluorescence images of the excised organs using the same imaging parameters as the in vivo study.
- Quantification: Quantify the average fluorescence intensity for each organ. This provides a qualitative and semi-quantitative assessment of the probe's biodistribution.

##### Pharmacokinetics:

- Blood Sampling: At various time points after intravenous injection of the NIR-II probe (e.g., 2, 5, 10, 30 minutes, 1, 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 10-20  $\mu$ L) from the tail vein into heparinized tubes.[\[11\]](#)
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Fluorescence Measurement: Measure the NIR-II fluorescence intensity of the plasma samples using a suitable plate reader or by imaging a known volume of plasma.
- Data Analysis:
  - Plot the plasma fluorescence intensity as a function of time.
  - Fit the data to a pharmacokinetic model (e.g., a two-compartment model) using appropriate software to calculate parameters such as blood circulation half-life ( $t_{1/2}$ ), area under the curve (AUC), clearance (Cl), and volume of distribution (Vd).[\[12\]](#)

## Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts described in these application notes.

### Experimental Workflow for NIR-II Drug Delivery Tracking



[Click to download full resolution via product page](#)

Caption: Workflow for tracking drug delivery using NIR-II probes.

### Advantages of NIR-II Imaging



[Click to download full resolution via product page](#)

Caption: Key advantages of imaging in the NIR-II window.

### In Vivo Image Data Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis of in vivo NIR-II imaging data.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Real-Time Pharmacokinetics and Biodistribution | Photon etc. [photonetc.com]
- 4. Advanced NIR-II Fluorescence Imaging Technology for Precise Evaluation of Nanomedicine Delivery in Cancer Therapy [mdpi.com]
- 5. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of a small molecular NIR-II chemiluminescence probe for in vivo-activated H2S imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIR-II fluorescence imaging-guided colorectal cancer surgery targeting CEACAM5 by a nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 11. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tracking Drug Delivery with NIR-II Probes: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b573561#tracking-drug-delivery-with-nir-ii-probes\]](https://www.benchchem.com/product/b573561#tracking-drug-delivery-with-nir-ii-probes)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)